
4-Hydroxybenzonitrile
Overview
Description
4-Cyanophenol, also known as 4-Hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring. This compound appears as white crystalline powder or chips and has a melting point of 110-113°C .
Preparation Methods
4-Cyanophenol can be synthesized through various methods:
Reaction of 4-Bromophenol with Copper(I) Cyanide: This method involves the reaction of 4-bromophenol with copper(I) cyanide to produce 4-cyanophenol.
Ammoxidation of p-Cresol: In this process, p-cresol undergoes ammoxidation to form 4-cyanophenol.
Reaction of 4-Chlorobenzonitrile with Sodium Methoxide: This method involves the reaction of 4-chlorobenzonitrile with sodium methoxide.
Catalyzed Gas Phase Reaction of Ethyl 4-Hydroxybenzoate with Ammonia: This method involves the catalyzed gas phase reaction of ethyl 4-hydroxybenzoate with ammonia.
Chemical Reactions Analysis
4-Cyanophenol undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of 4-cyanophenol can lead to the formation of 4-aminophenol.
Substitution: It can undergo substitution reactions, such as bromination, to form bromoxynil, a commercial herbicide.
Common Reagents and Conditions: Common reagents include copper(I) cyanide, sodium methoxide, and ammonia.
Scientific Research Applications
Herbicidal Applications
Bromoxynil as a Herbicide
Bromoxynil is widely used in agriculture for the control of broadleaf weeds. It exhibits selective herbicidal properties, allowing it to effectively eliminate unwanted vegetation without harming crops. The mechanism of action involves inhibition of mitochondrial respiration in plants, specifically targeting the dicarboxylate carrier, which disrupts normal metabolic processes .
Case Studies and Efficacy
- Field Trials : Studies have demonstrated that bromoxynil effectively manages weed populations in crops such as cotton and canola. For instance, in trials conducted on oilseed rape varieties genetically modified for bromoxynil tolerance, the herbicide showed effective weed control while maintaining crop yield .
- Mechanism of Action : Research indicates that bromoxynil inhibits malate and succinate-dependent respiration in plant mitochondria at micromolar concentrations. This inhibition leads to reduced energy production in target weeds, ultimately resulting in their death .
Environmental Impact
Bromoxynil's environmental profile has been assessed through various studies. It has been shown to degrade effectively in soil, minimizing long-term ecological impacts. However, its use must be managed to prevent potential adverse effects on non-target species .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of 4-hydroxybenzonitrile and its derivatives has evolved over the years. Recent advancements focus on eco-friendly methods that avoid hazardous reagents:
- Improved Processes : New methodologies for synthesizing 3,5-dibromo-4-hydroxybenzonitrile involve the use of solid brominating agents that generate hypobromous acid in situ. This approach enhances yield and purity while reducing environmental hazards associated with traditional methods .
Biochemical Research Applications
Toxicological Studies
Research into the toxicological effects of this compound has revealed important insights into its safety profile:
- Acute Toxicity Assessments : Studies indicate that while acute exposure can lead to toxicity in various animal models, the compound does not significantly cross the blood-brain barrier, suggesting a lower risk for neurotoxic effects .
- Metabolism Studies : Investigations into the metabolic pathways of this compound show that it is primarily converted into sulfate and glucuronic acid conjugates in mammals, indicating a detoxification mechanism that mitigates potential harm .
Summary Table of Applications
Application Area | Compound Name | Key Findings |
---|---|---|
Herbicide | Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Effective against broadleaf weeds; selective action |
Synthesis | This compound | Eco-friendly synthesis methods developed |
Biochemical Research | This compound | Metabolized to non-toxic conjugates; low neurotoxicity risk |
Mechanism of Action
The mechanism of action of 4-cyanophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Cyanophenol can be compared with other similar compounds:
4-Hydroxybenzonitrile: This compound is structurally similar to 4-cyanophenol but lacks the nitrile group.
4-Aminophenol: This compound is formed by the reduction of 4-cyanophenol and has an amino group instead of a nitrile group.
Bromoxynil: This herbicide is formed by the bromination of 4-cyanophenol and is used in agricultural applications.
4-Cyanophenol stands out due to its unique combination of a hydroxyl and nitrile group, making it a versatile intermediate in various chemical syntheses and industrial applications.
Biological Activity
4-Hydroxybenzonitrile, also known as p-hydroxybenzonitrile, is an organic compound that has garnered attention for its various biological activities. This article explores its pharmacological effects, toxicological profile, and potential applications in biological research.
Biological Activity
1. Inhibition of Photosynthesis
Research indicates that this compound can inhibit photosynthesis by binding to the photosystem II complex in chloroplast membranes, thereby blocking electron transport . This property may have implications for its use in herbicides or as a tool for studying photosynthetic processes.
2. Toxicological Effects
In animal studies, particularly involving rats and rabbits, exposure to this compound has shown significant toxicological effects. For instance, intraperitoneal administration resulted in decreased hepatic glutathione levels and observable histopathological changes in various organs . Notably, adult rats exhibited more severe effects compared to juvenile counterparts when exposed to the compound over extended periods.
Table 1: Summary of Toxicological Findings
Study Type | Organism | Exposure Duration | Observed Effects |
---|---|---|---|
In vitro | Rabbit Liver | - | Hydroxylation to this compound detected |
In vivo | Rats | 4.5 months | Hepatic necrosis, adrenal inflammation |
Case Study | Human | Acute exposure | Respiratory distress, unconsciousness |
3. Cytotoxicity and Cell Growth Inhibition
A study conducted on human lung carcinoma cells (H460) demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability . The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology.
Case Studies
Occupational Exposure Case Study
An occupational case study reported a male worker who experienced severe respiratory distress and unconsciousness after accidental exposure to this compound. Although he recovered after a day, he continued to experience episodes of unconsciousness years later . This case highlights the need for safety measures when handling this compound.
Research Findings
Recent studies have focused on the metabolic pathways involving this compound. In vitro experiments revealed that the compound is biotransformed into various conjugates in liver microsomes, indicating its potential for metabolic activation or detoxification processes .
Table 2: Biotransformation Pathways
Metabolite Type | Percentage Detected |
---|---|
Sulfate Conjugates | 23-27% |
Glucuronic Acid Conjugates | 28-38% |
Mercapturic Acid | ~5% |
Benzoic Acid | 10% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxybenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via catalytic hydroxylation of aryl chlorides using visible-light photocatalysis with Ni-loaded catalysts (e.g., yields optimized at 3.44% catalyst loading) . Alternative methods include Fe-catalyzed hydrosilylation of benzyl alcohol derivatives . Researchers should compare yields using HPLC or GC-MS, control solvent polarity (e.g., methanol vs. acetonitrile), and monitor reaction kinetics under varying temperatures (e.g., 25–80°C). Purity should be confirmed via melting point analysis (111–115°C) and NMR spectroscopy .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to identify characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.2 ppm, broad), and nitrile (absent in NMR but detectable via IR at ~2230 cm⁻¹) . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]⁺ at m/z 120.04). For crystalline samples, X-ray diffraction provides definitive structural confirmation, though this requires single-crystal growth .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Methodological Answer : Key properties include:
- Solubility : Slightly soluble in water (logP 1.6) but miscible in polar organic solvents (e.g., methanol at 0.1 g/mL) .
- Stability : Degrades under strong oxidizing conditions; store in airtight containers at <25°C .
- Hazards : Causes skin/eye irritation (GHS07); use PPE and fume hoods during handling .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved?
- Methodological Answer : Discrepancies in degradation studies (e.g., half-life in soil vs. aqueous media) require controlled experiments using isotopic labeling (e.g., ¹⁴C-tracing) and LC-MS/MS to track by-products like cyanophenols . Computational models (e.g., EPI Suite) can predict biodegradation pathways, validated via microbial assays (e.g., OECD 301B) . Confounding factors (pH, microbial diversity) must be standardized .
Q. What experimental designs optimize this compound’s application in material science (e.g., superhydrophobic surfaces)?
- Methodological Answer : For surface modification, employ silver mirror reactions or electrochemical deposition to anchor this compound onto substrates. Characterize hydrophobicity via contact angle measurements (>150°) and SEM for nanostructure analysis . Thermodynamic stability can be assessed via TGA (decomposition onset ~146°C) .
Q. How do electronic effects of substituents impact this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring for electrophilic substitution. Use Hammett parameters (σₚ = +0.66 for –CN) to predict regioselectivity. Experimental validation: Perform Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields via GC-MS. Compare with analogs (e.g., 4-methoxybenzonitrile) to isolate electronic vs. steric effects .
Q. What strategies address discrepancies in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Contradictory catalyst performance (e.g., Fe vs. Ni systems) may stem from ligand design or solvent polarity. Use design of experiments (DoE) to test variables: catalyst loading (1–5%), base (K₂CO₃ vs. Et₃N), and solvent (DMF vs. THF). Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps . Cross-validate with computational DFT studies on transition states .
Q. How can computational models predict this compound’s toxicity and environmental impact?
- Methodological Answer : Apply QSAR models using descriptors like logP (1.6) and pKa (7.97) . Cross-reference with ecotoxicology databases (e.g., ECOTOX) and validate via in vitro assays (e.g., Daphnia magna LC50). For structural analogs, use read-across assessments (e.g., 4-cyanophenol) under REACH guidelines .
Q. Methodological Notes
- Data Contradiction Analysis : Always replicate experiments under standardized conditions (pH, temperature, purity) and report uncertainties (e.g., ±5% yield).
- Advanced Characterization : Combine XRD, HRMS, and multivariate analysis to resolve structural ambiguities.
- Ethical Compliance : Adhere to GHS protocols for hazard communication and institutional safety reviews for human/environmental studies .
Properties
IUPAC Name |
4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOWLNNPYYEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052509 | |
Record name | 4-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |
Record name | 4-Cyanophenol | |
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Vapor Pressure |
0.00665 [mmHg] | |
Record name | 4-Cyanophenol | |
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CAS No. |
767-00-0 | |
Record name | 4-Cyanophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |
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Record name | 4-Cyanophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |
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Record name | 4-Hydroxybenzonitrile | |
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Record name | Benzonitrile, 4-hydroxy- | |
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Record name | 4-Hydroxybenzonitrile | |
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Record name | 4-hydroxybenzonitrile | |
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Record name | 4-CYANOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |
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Retrosynthesis Analysis
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